Hydrophobicity and Lipophilicity: Log P Differential for Solvent Partitioning and Membrane Permeability
The n-propyl substituents confer significantly enhanced lipophilicity relative to lower alkyl homologs. 1,3,5-Tripropyl-1,3,5-triazinane exhibits a consensus Log P value of approximately 2.08 (with component predictions including iLOGP 3.0 and XLOGP3 3.09) . In contrast, the methyl analog 1,3,5-trimethyl-1,3,5-triazinane displays a Log P of approximately 0.3 [1]. The quantified difference of approximately 1.8 Log P units corresponds to a theoretical ~60-fold increase in partition coefficient toward nonpolar phases, directly impacting solvent selection and extraction efficiency.
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | Consensus Log P ≈ 2.08 (iLOGP 3.0; XLOGP3 3.09) |
| Comparator Or Baseline | 1,3,5-Trimethyl-1,3,5-triazinane (CAS 108-74-7): Log P ≈ 0.3 |
| Quantified Difference | Δ Log P ≈ 1.8 units (approximately 60-fold higher partition coefficient) |
| Conditions | Computational prediction; XLOGP3, iLOGP, and consensus methods |
Why This Matters
This Log P differential is decisive for applications requiring preferential solubility in organic solvents, efficient extraction from aqueous reaction mixtures, or membrane permeability in biological model systems.
- [1] ChemExper. 1,3,5-Trimethyl-1,3,5-triazinane Log P Data. View Source
